N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazotriazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetamide group through acetylation reactions using acetic anhydride or acetyl chloride.
Substitution Reactions: Introduction of the 4-ethylphenyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or ethyl groups.
Reduction: Reduction reactions could target the carbonyl group in the oxo-imidazotriazole moiety.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- N-(4-chlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is unique due to the presence of the 4-ethylphenyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C15H17N5O2/c1-3-10-4-6-11(7-5-10)17-13(21)8-12-14(22)18-15-16-9(2)19-20(12)15/h4-7,12H,3,8H2,1-2H3,(H,17,21)(H,16,18,19,22) |
InChI Key |
VNECSTJFADYIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C |
Origin of Product |
United States |
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